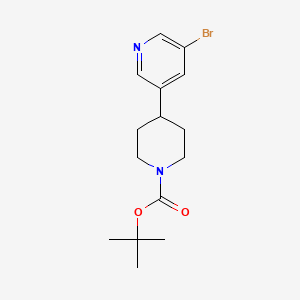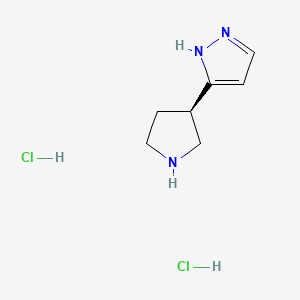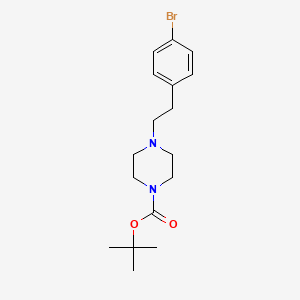
tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a bromophenethyl group and a tert-butyl ester group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate typically involves the following steps :
Formation of 4-(4-bromophenethyl)piperazine: This step involves the reaction of 4-bromophenethylamine with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The resulting 4-(4-bromophenethyl)piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium cyanide, and various amines.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of azides, nitriles, or substituted amines.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the design and synthesis of bioactive molecules and drug candidates.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
- Used in medicinal chemistry research to develop new pharmacologically active compounds.
Industry:
- Employed in the production of specialty chemicals and advanced materials.
- Used as a building block in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate depends on its specific application and the target molecule or pathway involved . In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, to exert its effects. The presence of the bromophenethyl group and the piperazine ring allows for specific interactions with biological molecules, leading to modulation of their activity and function.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is unique due to the presence of the bromophenethyl group, which imparts specific chemical and biological properties.
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate has a similar structure but lacks the ethyl linkage, affecting its reactivity and interactions.
- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate differs in the position of the bromine atom, leading to different substitution patterns and reactivity.
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate contains an amino group instead of a bromine atom, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C17H25BrN2O2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 |
InChI Key |
IWXFMHRMIWWUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
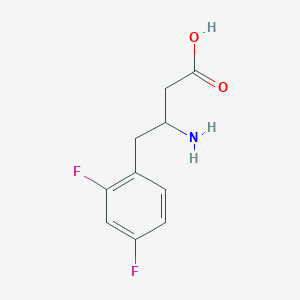
![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)


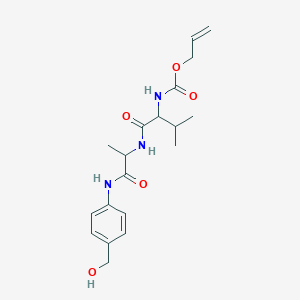

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)

